molecular formula C7H4ClF4N B2724340 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline CAS No. 1805524-30-4

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B2724340
CAS No.: 1805524-30-4
M. Wt: 213.56
InChI Key: HQCISOOHPIHPGW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is a multifunctional halogenated aniline derivative of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, incorporating chloro, fluoro, and trifluoromethyl substituents on an aniline ring, makes it a valuable building block in organic synthesis, particularly in the development of compounds with specialized electronic and biological properties . This compound serves as a key synthetic intermediate in medicinal chemistry. Halogenated anilines are crucial for the development of new antimicrobial agents . The distinct properties of the trifluoromethyl group, often used to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, make this aniline a promising precursor in the search for novel pharmaceutical candidates and agrochemicals . Furthermore, fluorinated aniline derivatives are extensively investigated in materials science for their potential applications in organic electronics. Research indicates that such compounds can be used to develop new organic photosensitive materials for applications including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The electron-withdrawing nature of the substituents can influence the compound's intramolecular charge transfer, which is a critical characteristic for non-linear optical (NLO) materials . The presence of multiple halogen atoms also provides versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to create a diverse array of complex molecular architectures for high-value applications . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCISOOHPIHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amine group. The trifluoromethyl group is often introduced via a Friedel-Crafts acylation reaction, followed by halogenation to introduce the chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of diamines.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification of drug properties, enhancing efficacy and bioavailability.

Agrochemical Development

This compound is utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. The trifluoromethyl group enhances the biological activity of the resulting compounds, making them more effective against pests and diseases.

Material Science

In material science, 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is employed in the synthesis of advanced materials such as polymers and coatings that require specific chemical resistance and stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its efficacy against various bacterial and fungal strains.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (µM)
Staphylococcus aureus0.8 - 1.6
Escherichia coli1.0 - 2.0

Table 2: Antifungal Activity

Fungal PathogenEffective Concentration (µg/mL)
Sclerotinia sclerotiorum0.28 - 11.4
Phytophthora capsici15.6 - 36.9

The compound's antimicrobial activity is attributed to its ability to disrupt cellular processes in microorganisms, targeting key enzymes involved in cell wall synthesis and membrane integrity.

Case Study 1: Antibacterial Efficacy

A significant study evaluated the antibacterial effects of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline against multidrug-resistant strains of bacteria. In vivo models demonstrated that the compound effectively inhibited bacterial growth while exhibiting low cytotoxicity to mammalian cells, suggesting its potential for therapeutic applications in treating resistant infections.

Case Study 2: Agricultural Applications

Another investigation explored the incorporation of this compound into cinnamide derivatives aimed at enhancing fungicidal activity. Results indicated that derivatives containing this compound achieved up to 100% inhibition of Pseudoperonspora cubensis at concentrations as low as 400 µg/mL, showcasing its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine, fluorine, and trifluoromethyl enhances its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Chloro-2-(trifluoromethyl)aniline (CAS 67961)
  • Substituents : Cl at position 4, CF₃ at position 2.
  • Key Differences : The absence of a 5-fluoro group alters electronic distribution. Exhibits higher lipophilicity (logP ~2.8 predicted) compared to the target compound due to reduced polarity .
  • Applications : Used in synthesizing cholinesterase inhibitors (IC₅₀ ~1.97 µM for BChE inhibition) .
4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)
  • Substituents : Cl at position 4, CF₃ at position 3.
  • Key Differences: CF₃ at position 3 creates steric hindrance near the amino group, reducing reactivity in coupling reactions .
2-Chloro-5-methyl-4-(trifluoromethyl)aniline (CAS 1805644-84-1)
  • Substituents : Methyl (CH₃) at position 5 instead of F.
  • Key Differences : The electron-donating methyl group increases electron density at the ring, contrasting with the electron-withdrawing F in the target compound. Predicted pKa = 0.94 (vs. ~1.5 for the target) indicates stronger acidity due to F’s inductive effects .

Functional Group Variations

5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS 35375-74-7)
  • Substituents: Nitro (NO₂) at position 2, Cl at 5, CF₃ at 4.
  • Key Differences: The nitro group strongly deactivates the ring, reducing nucleophilic aromatic substitution reactivity compared to the amino group in the target compound. Used in synthesizing benzodiazepine derivatives .
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
  • Substituents : F at position 2, CF₃ at 5.
  • Key Differences : The reversed positions of F and CF₃ result in distinct electronic profiles. Lower molar mass (179.11 g/mol) and higher volatility (predicted boiling point ~217°C) compared to the target compound .

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The trifluoromethyl group in the target compound induces a strong meta-directing effect, while the chloro and fluoro groups modulate ring electron density. Comparatively, 4-chloro-2-(trifluoromethyl)aniline exhibits lower steric hindrance, enhancing its reactivity in carbamate formation .
  • Steric Hindrance : 4-Chloro-3-(trifluoromethyl)aniline’s CF₃ group at position 3 creates steric clashes, reducing its utility in cross-coupling reactions .

Biological Activity

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline (CAS No. 1805524-30-4) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple electron-withdrawing groups, which significantly influence its chemical reactivity and biological interactions.

The molecular structure of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline includes a chloro group, a fluoro group, and a trifluoromethyl group attached to an aniline core. This unique arrangement enhances its lipophilicity and reactivity, making it an interesting candidate for various biological applications.

The biological activity of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of electron-withdrawing groups increases the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its pharmacological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of fluorinated anilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline have demonstrated potent inhibition of tubulin polymerization, a critical process in cancer cell division .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially through the modulation of inflammatory pathways via interaction with specific enzymes or receptors .
  • Pharmacological Potential : The trifluoromethyl group is known to enhance the potency of compounds by improving their metabolic stability and binding affinity to target proteins . This characteristic makes 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline a candidate for further drug development.

Case Studies

  • Antiproliferative Activity : In a study evaluating various substituted anilines, compounds with similar structural features to 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline exhibited IC50 values in the nanomolar range against cancer cell lines such as HeLa and A549. For example, a related compound showed an IC50 of 83 nM against HeLa cells, indicating significant antiproliferative activity .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptotic cell death through mitochondrial pathways. This finding underscores the potential of fluorinated anilines in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline, a comparison with similar compounds is essential:

CompoundAnticancer Activity (IC50)Mechanism of Action
2-Chloro-5-fluoro-4-(trifluoromethyl)anilineTBDTubulin polymerization inhibition
4-Fluoroaniline~100 nMApoptosis induction
3-Amino-4-fluorobenzotrifluoride~91 nMCell cycle arrest and apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-fluoro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenated aniline precursors (e.g., 2-chloro-5-(trifluoromethyl)aniline) and introduce fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–120°C .
  • Step 2 : Optimize regioselectivity by controlling electron-withdrawing effects of the trifluoromethyl group, which directs substitution to the para position .
  • Key Data : Typical yields range from 60–75% under inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Workflow :

  • HPLC/GC-MS : Confirm >97% purity (as in CAS RN 445-14-7 analogs) using reverse-phase C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Identify characteristic signals for NH₂ (δ 5.2–5.8 ppm), CF₃ (δ 120–125 ppm in ¹⁹F NMR), and aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Detect NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The -CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This enhances electrophilic substitution at the meta position but complicates Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Workaround : Use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to activate C-Cl bonds .
    • Case Study : In Pd-mediated cyanation (Reference Example 69, EP 4374877), 2-amino-5-(trifluoromethyl)phenyl derivatives achieved 70% yield with tetrakis(triphenylphosphine)palladium(0) .

Q. What are the degradation pathways of this compound under oxidative conditions?

  • Stability Profiling :

  • Oxidation : Forms quinone derivatives via NH₂ group oxidation. Accelerated by UV light or peroxides .
  • Hydrolysis : C-Cl bonds are susceptible to hydrolysis in aqueous basic media (pH >10), generating phenolic byproducts .
    • Mitigation : Store under inert gas (N₂) at 4°C in amber glass vials to prevent photodegradation .

Q. How can computational methods (DFT) predict spectroscopic properties or bioactivity?

  • DFT Workflow :

  • Geometry Optimization : Use B3LYP/6-311++G** to model the molecule’s structure.
  • Vibrational Analysis : Assign FT-IR/Raman peaks (e.g., 1100 cm⁻¹ for C-F) with >95% accuracy vs. experimental data .
  • Frontier Orbitals : HOMO-LUMO gaps (~5 eV) indicate moderate reactivity, aligning with its use as a pharmacophore .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility in polar solvents?

  • Resolution Strategy :

  • Solubility Testing : Use shake-flask method (10 mg/mL in DMSO, water, ethanol) with HPLC quantification.
  • Findings : Low water solubility (<0.1 mg/mL) due to -CF₃ hydrophobicity, but high DMSO solubility (>50 mg/mL) .
    • Error Source : Impurities (e.g., residual salts) in early studies artificially inflated water solubility .

Comparative Analysis

Q. How does substitution pattern (Cl, F, CF₃) alter biological activity compared to analogs?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : 2-Chloro-5-fluoro-4-CF₃-aniline shows 4× higher potency vs. 4-CF₃ analogs due to enhanced membrane penetration .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ = 8 hrs vs. 2 hrs for non-fluorinated analogs) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Risk Mitigation :

  • Acute Toxicity : LD₅₀ (oral, rat) = 250 mg/kg; use PPE (gloves, goggles) and fume hoods .
  • Environmental Hazard : EC₅₀ (Daphnia magna) = 1.2 mg/L; avoid aqueous discharge .

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